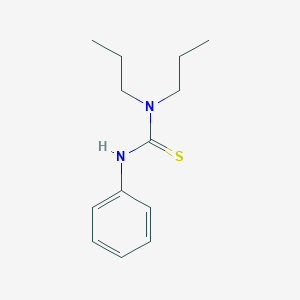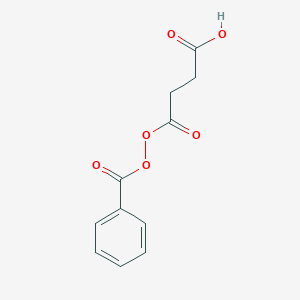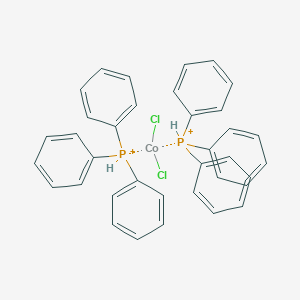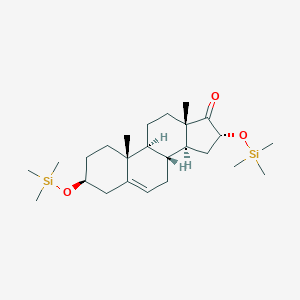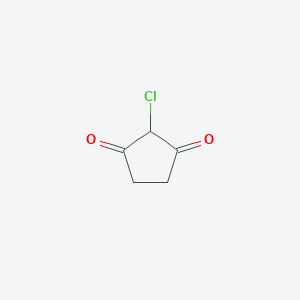
Potassium rhodizonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium rhodizonate is a chemical compound with the formula ( \text{C}_6\text{K}_2\text{O}_6 ). It is the potassium salt of rhodizonic acid and is known for its distinctive red color. This compound is used in various chemical assays and has applications in detecting metals such as lead and barium .
Mechanism of Action
Target of Action
Potassium rhodizonate, a benzoquinone derivative, is the potassium salt of rhodizonic acid . It is primarily used as a reagent in various chemical assays and reactions . .
Mode of Action
The rhodizonate dianion, the active form of this compound, undergoes various thermal and photochemical reactions with various oxidizing reagents in aqueous solution
Biochemical Pathways
It is known that the compound can be used in the preparation of staining solutions for the detection of lead , suggesting that it may interact with lead ions in biochemical systems.
Result of Action
Its use in the detection of lead suggests that it may form complexes with lead ions, which could potentially alter the biochemical environment .
Action Environment
The action of this compound can be influenced by environmental factors such as pH and the presence of other ions. For example, the compound’s ability to undergo redox reactions may be affected by the redox potential of the surrounding environment . Additionally, the compound’s solubility and stability may be influenced by the ionic strength and pH of the solution .
Biochemical Analysis
Biochemical Properties
Potassium rhodizonate plays a significant role in biochemical reactions, particularly in the detection of metal ions such as lead and barium. The compound interacts with these metal ions to form colored complexes, which can be easily identified. The interaction between this compound and metal ions is primarily based on the formation of coordination bonds, where the oxygen atoms in the rhodizonate ion act as ligands, binding to the metal ions. This property is utilized in various assays to detect the presence of metals in biological and environmental samples .
Cellular Effects
This compound influences various cellular processes, particularly those involving metal ion homeostasis. In cells, the compound can bind to metal ions, affecting their availability and distribution. This binding can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the presence of this compound can alter the activity of metal-dependent enzymes, thereby affecting metabolic processes that rely on these enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the formation of coordination complexes with metal ions. These complexes can inhibit or activate enzymes by altering their metal ion cofactors. For example, the binding of this compound to lead ions can inhibit enzymes that require lead as a cofactor, thereby disrupting their normal function. Additionally, the formation of these complexes can lead to changes in gene expression by affecting transcription factors that are sensitive to metal ion concentrations .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but its reactivity can decrease over time, especially in aqueous solutions. Long-term studies have shown that this compound can degrade, leading to a reduction in its effectiveness in metal ion detection assays. This degradation can also affect its long-term impact on cellular functions in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively bind to metal ions without causing significant toxicity. At high doses, this compound can lead to adverse effects, including toxicity and disruption of metal ion homeostasis. Studies have shown that high doses of the compound can cause oxidative stress and damage to tissues, highlighting the importance of careful dosage control in experimental settings .
Metabolic Pathways
This compound is involved in metabolic pathways related to metal ion metabolism. The compound interacts with enzymes and cofactors that are involved in the transport and utilization of metal ions. For example, this compound can affect the activity of enzymes that require metal ions as cofactors, thereby influencing metabolic flux and metabolite levels. This interaction can lead to changes in the overall metabolic profile of cells and tissues .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can bind to metal ion transporters, affecting their function and the distribution of metal ions within the cell. This binding can influence the localization and accumulation of metal ions, thereby affecting cellular processes that depend on these ions .
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its effects on metal ion homeostasis. The compound can be directed to specific organelles through targeting signals and post-translational modifications. For example, this compound can accumulate in the mitochondria, where it can influence mitochondrial function by affecting metal-dependent enzymes involved in energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium rhodizonate can be synthesized by oxidizing inositol with nitric acid and then reacting the resulting product with potassium acetate in the presence of oxygen. The rhodizonate crystallizes out of the solution due to its relative insolubility in water .
Industrial Production Methods
In industrial settings, the preparation of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Potassium rhodizonate undergoes various types of chemical reactions, including:
Oxidation: The rhodizonate dianion can undergo oxidation reactions with various oxidizing agents in aqueous solutions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like nitric acid and metal salts for substitution reactions. The reactions typically occur in aqueous solutions under controlled temperature and pH conditions .
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, reacting this compound with barium chloride will produce barium rhodizonate .
Scientific Research Applications
Potassium rhodizonate has several scientific research applications, including:
Detection of Metals: It is used in chemical assays to detect metals such as lead and barium.
Spectrophotometric Determination: It serves as a dye in the spectrophotometric determination of sulfate ions.
Staining Agent: In petrographic studies, this compound is used as a staining agent for plagioclase.
Cocrystallization Studies: It is used to cocrystallize plutonium and radium from urine in assays.
Comparison with Similar Compounds
Similar Compounds
Sodium rhodizonate: Similar to potassium rhodizonate but with sodium as the cation.
Barium rhodizonate: Formed by reacting this compound with barium salts.
Thallium rhodizonate: Another metal rhodizonate salt with unique properties and applications.
Uniqueness
This compound is unique due to its high stability and distinctive red color, making it particularly useful in visual detection assays. Its ability to form stable complexes with a wide range of metal ions also sets it apart from other similar compounds .
Properties
CAS No. |
13021-40-4 |
|---|---|
Molecular Formula |
C6H2KO6 |
Molecular Weight |
209.17 g/mol |
IUPAC Name |
dipotassium;3,4,5,6-tetraoxocyclohexene-1,2-diolate |
InChI |
InChI=1S/C6H2O6.K/c7-1-2(8)4(10)6(12)5(11)3(1)9;/h7-8H; |
InChI Key |
UGFHFZSZCJFOTO-UHFFFAOYSA-N |
SMILES |
C1(=C(C(=O)C(=O)C(=O)C1=O)[O-])[O-].[K+].[K+] |
Canonical SMILES |
C1(=C(C(=O)C(=O)C(=O)C1=O)O)O.[K] |
| 13021-40-4 | |
Related CAS |
118-76-3 (Parent) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


